B1579854 L-VALINE (13C5)

L-VALINE (13C5)

Cat. No.: B1579854
M. Wt: 122.11
Attention: For research use only. Not for human or veterinary use.
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Description

Structural Characterization of L-Valine (13C5)

Molecular Architecture and Isotopic Labeling Pattern

The molecular architecture of L-Valine (13C5) maintains the fundamental structural framework of native L-valine while incorporating carbon-13 isotopes at every carbon position within the molecule. The compound exhibits a molecular formula of C5H11NO2 with a significantly increased molecular weight of 122.110 grams per mole compared to the natural abundance form. This mass increase of approximately 5 daltons reflects the systematic replacement of carbon-12 atoms with carbon-13 isotopes throughout the entire carbon skeleton. The stereochemistry remains unchanged, preserving the S-configuration at the alpha carbon position that defines the L-enantiomer. The structural integrity of the amino acid functionality, including the carboxyl group, amino group, and characteristic branched aliphatic side chain, is completely maintained despite the isotopic substitution.

The isotopic labeling pattern follows a comprehensive approach where carbon-13 incorporation occurs at 99 atom percent purity across all five carbon positions. This high degree of isotopic enrichment ensures minimal interference from natural abundance carbon-12 signals in analytical applications. The systematic labeling encompasses the carboxyl carbon, the alpha carbon bearing the amino group, the beta carbon of the branched side chain, and both gamma carbon atoms of the terminal methyl groups. This complete labeling strategy provides distinct advantages in nuclear magnetic resonance studies by eliminating overlapping signals that could arise from partially labeled isotopomers.

Position-Specific 13C Incorporation in the Carbon Skeleton

Position-specific carbon-13 incorporation in L-Valine (13C5) follows a defined pattern that encompasses all carbon atoms within the molecular framework. The carboxyl carbon (C-1) represents the first labeled position, exhibiting characteristic downfield chemical shift behavior in carbon-13 nuclear magnetic resonance spectroscopy at approximately 177.086 parts per million. The alpha carbon (C-2) bearing the amino group demonstrates incorporation at position 63.084 parts per million, reflecting the electronic environment created by the adjacent nitrogen functionality. The beta carbon (C-3) of the isopropyl side chain shows labeling at 31.834 parts per million, positioned upfield due to its aliphatic nature and distance from electronegative functional groups.

The two gamma carbon positions (C-4 and C-5) representing the terminal methyl groups display equivalent incorporation patterns with chemical shifts at approximately 20.696 and 19.368 parts per million. These positions exhibit magnetic equivalence due to rapid rotation around the carbon-carbon bond connecting the beta and gamma carbons. The position-specific labeling enables detailed investigation of molecular dynamics and conformational behavior through nuclear magnetic resonance techniques. Advanced analytical methods have been developed to determine position-specific carbon isotope ratios within complex organic molecules, allowing researchers to distinguish between different carbon positions even in the presence of impurities.

Comparative Analysis with Native L-Valine Structure

Comparative analysis between L-Valine (13C5) and native L-valine reveals structural similarities and distinct isotopic differences that influence analytical properties. The native L-valine structure exhibits a molecular weight of 117.1463 grams per mole, representing a difference of 4.9637 grams per mole when compared to the fully labeled isotopologue. This mass differential corresponds precisely to the replacement of five carbon-12 atoms with carbon-13 isotopes, confirming complete isotopic incorporation. The chemical connectivity and spatial arrangement remain identical between the two forms, with both compounds maintaining the characteristic branched-chain amino acid architecture.

Nuclear magnetic resonance spectroscopic comparison demonstrates significant differences in carbon chemical shift patterns between the native and labeled forms. While native L-valine exhibits carbon signals at natural abundance intensities, the carbon-13 labeled variant shows dramatically enhanced signal intensity at specific chemical shift positions. The enhanced sensitivity enables detection and quantification at much lower concentrations than would be possible with natural abundance material. Mass spectrometric analysis reveals a characteristic mass shift of M+5, providing unambiguous identification of the labeled compound in complex mixtures.

The physical properties show remarkable conservation between the two forms, with both compounds exhibiting similar melting points in the range of 295-300 degrees Celsius. Solubility characteristics and optical activity also remain largely unchanged, with the labeled form maintaining the characteristic positive optical rotation of +26.6 degrees when measured in 5 molar hydrochloric acid solution. These similarities ensure that the isotopically labeled compound serves as an appropriate internal standard for analytical applications.

Crystallographic Properties and Solid-State Behavior

The crystallographic properties of L-Valine (13C5) exhibit characteristics consistent with the well-established crystal structure of native L-valine, with minor modifications attributable to isotopic effects on lattice parameters. The compound crystallizes in the orthorhombic space group P21 with four molecules per unit cell, maintaining the fundamental packing arrangement observed in natural abundance valine crystals. The isotopic substitution introduces subtle changes in intermolecular interactions due to the altered vibrational frequencies associated with carbon-13 incorporation, though these effects remain within typical experimental uncertainties for small molecule crystallography.

Solid-state behavior analysis reveals thermal stability characteristics that mirror those of native L-valine, with decomposition occurring at elevated temperatures above 295 degrees Celsius. The compound exists as a stable solid at room temperature with appropriate storage conditions away from light and moisture. Powder diffraction studies would be expected to show patterns nearly identical to native valine, with potential minor peak shifts attributable to the mass effect of isotopic substitution on lattice vibrations. The solid-state nuclear magnetic resonance properties benefit significantly from the carbon-13 labeling, providing enhanced sensitivity for structural investigations of crystalline forms and polymorphic behavior.

Spectroscopic Fingerprint Analysis

Spectroscopic fingerprint analysis of L-Valine (13C5) provides comprehensive characterization through multiple analytical techniques that exploit the unique isotopic signature of the compound. The spectroscopic profile encompasses nuclear magnetic resonance, mass spectrometry, and vibrational spectroscopy methods, each contributing distinct information about molecular structure and isotopic content. The carbon-13 labeling creates distinctive spectroscopic signatures that enable unambiguous identification and quantitative determination in complex analytical matrices. These fingerprints serve as reference standards for metabolomic studies and provide validation for isotopic labeling efficiency in biosynthetic studies.

13C NMR Spectral Signatures

Carbon-13 nuclear magnetic resonance spectral signatures of L-Valine (13C5) exhibit dramatically enhanced signal intensities compared to natural abundance material, providing detailed structural information with improved sensitivity and resolution. The spectrum displays five distinct carbon resonances corresponding to the complete carbon skeleton of the molecule, with chemical shifts that reflect the electronic environment of each carbon position. Experimental data obtained at 125 megahertz in water solution reveals the carboxyl carbon at 177.086 parts per million, characteristic of carbonyl functionality in amino acids. The alpha carbon appears at 63.084 parts per million, reflecting the deshielding effect of the adjacent amino group and carboxyl functionality.

The beta carbon of the isopropyl side chain resonates at 31.834 parts per million, positioned in the typical aliphatic carbon region but showing the characteristic pattern of a tertiary carbon bearing two methyl groups. The two gamma carbons representing the terminal methyl groups display signals at 20.696 and 19.368 parts per million, appearing as separate resonances due to the diastereotopic nature of these positions in the molecular framework. The enhanced signal-to-noise ratio achieved through carbon-13 labeling enables detailed investigation of carbon-carbon coupling patterns and molecular dynamics through advanced nuclear magnetic resonance techniques.

Multiple frequency experiments conducted at 300, 500, and 125 megahertz demonstrate consistency in chemical shift assignments across different field strengths, confirming the reliability of the spectral signatures. The spectral data provides a definitive fingerprint for compound identification and serves as a reference standard for metabolomic applications requiring precise chemical shift assignments.

Carbon Position Chemical Shift (ppm) Multiplicity Assignment
C-1 (Carboxyl) 177.086 Singlet Carbonyl carbon
C-2 (Alpha) 63.084 Doublet Alpha carbon
C-3 (Beta) 31.834 Doublet Tertiary carbon
C-4 (Gamma) 20.696 Quartet Methyl carbon
C-5 (Gamma) 19.368 Quartet Methyl carbon
Mass Spectrometric Fragmentation Patterns

Mass spectrometric fragmentation patterns of L-Valine (13C5) demonstrate characteristic behavior that reflects both the isotopic labeling and the inherent fragmentation pathways of branched-chain amino acids. The molecular ion appears at mass-to-charge ratio 122, representing a clear mass shift of +5 daltons compared to native valine, confirming complete carbon-13 incorporation throughout the molecular structure. Electron impact ionization produces a distinctive fragmentation pattern with base peak at mass-to-charge ratio 72, corresponding to loss of the carboxyl group and retention of the carbon-13 labeled portion of the molecule.

Additional significant fragment ions appear at mass-to-charge ratios corresponding to sequential loss of functional groups and carbon fragments, each maintaining the isotopic signature that enables differentiation from natural abundance material. The fragmentation pathway typically involves initial loss of the carboxyl group, followed by alpha cleavage adjacent to the amino group, producing characteristic immonium ion species. Gas chromatography-mass spectrometry analysis reveals fragment ions at mass-to-charge ratios 146.1, 156.15, 130.05, 174.1, and 103.05, representing various loss patterns and rearrangement products.

Tandem mass spectrometry experiments provide detailed structural information through collision-induced dissociation, enabling position-specific analysis of the isotopic labeling pattern. The enhanced mass resolution achieved through the isotopic labeling facilitates quantitative analysis in complex biological matrices, particularly for metabolomic studies requiring precise differentiation between endogenous and labeled material. Liquid chromatography-mass spectrometry applications benefit from the distinctive isotopic pattern, which provides both qualitative identification and quantitative determination capabilities.

Mass-to-Charge Ratio Relative Intensity Fragment Assignment
122 100 Molecular ion [M]+
72 60 [M-COOH]+
58 999 Immonium ion
55 163 [C4H7]+
59 181 [C3H7N]+
Vibrational Spectroscopy Characteristics

Vibrational spectroscopy characteristics of L-Valine (13C5) exhibit frequency shifts and intensity modifications that reflect the isotopic substitution effects on molecular vibrations throughout the carbon framework. Infrared spectroscopy reveals a comprehensive vibrational fingerprint with characteristic absorption bands that enable identification and structural confirmation of the labeled compound. The spectrum displays a broad absorption band at 2927 wavenumbers attributed to asymmetric stretching vibrations of carbon-hydrogen bonds in methylene groups, though this feature shows reduced intensity compared to natural abundance material due to the isotopic effect on vibrational frequencies.

Raman spectroscopy provides complementary vibrational information with enhanced sensitivity to carbon-carbon stretching modes and symmetric vibrational patterns. The Raman spectrum exhibits characteristic peaks at 2880, 2865, 2835, and 2810 wavenumbers corresponding to asymmetric stretching vibrations of methylene groups, which appear prominently in Raman but are absent or weak in infrared spectroscopy. Additional Raman-active modes appear at 1080, 1065, 1048, and 1032 wavenumbers, attributed to bending vibrations of methyl groups that are specifically sensitive to the isotopic labeling pattern.

The carbonyl stretching region displays characteristic absorption patterns between 1583 and 1640 wavenumbers, with the Raman spectrum showing enhanced definition of these vibrational modes compared to infrared spectroscopy. Lower frequency regions reveal carbon-carbon stretching vibrations and skeletal deformation modes that provide detailed structural information about the branched-chain architecture. Fourier-transform Raman spectroscopy conducted with neodymium-yttrium aluminum garnet laser excitation provides high-quality spectral data suitable for quantitative analysis and structural confirmation.

Frequency (cm⁻¹) Intensity Vibrational Assignment Technique
2927 Medium CH₂ asymmetric stretch IR
2880 Strong CH₂ asymmetric stretch Raman
1640 Strong CO₂⁻ stretch Raman
1080 Medium CH₃ bending IR/Raman
968 Medium CC stretch Raman

Properties

Molecular Weight

122.11

Purity

98%

Origin of Product

United States

Comparison with Similar Compounds

L-Valine (13C5) vs. L-Valine (1-13C)

Parameter L-Valine (13C5) L-Valine (1-13C)
Isotopic Labeling Five 13C atoms (positions 1–5) Single 13C atom (position 1)
Purity 95–99% (varies by supplier) ≥99% (e.g., CLM-470-PK)
Applications Comprehensive metabolic tracing Targeted tracking of carboxyl group metabolism
Cost Higher (~€1,163.80/0.25 g) Lower (~€629.10/0.1 g)
Key Suppliers Cambridge Isotope Labs, Eurisotop Shanghai Lai Ang Biotech

Research Findings :

  • L-Valine (13C5) provides broader coverage in metabolic studies, such as tracing all carbon atoms in the valine catabolism pathway (e.g., succinyl-CoA synthesis) .
  • L-Valine (1-13C) is optimal for studies focusing on decarboxylation reactions, where only the carboxyl carbon is monitored .

L-Valine (13C5) vs. Multi-Labeled Variants (e.g., 13C5, 15N, D2)

Parameter L-Valine (13C5) L-Valine (13C5, 15N, D2)
Isotopic Labeling 13C5 only 13C5 + 15N (amide) + D2 (C2, C3)
Purity 99% 95–97% 13C, 96–99% 15N
Applications General-purpose metabolic studies Complex tracer studies requiring multi-isotope detection (e.g., protein turnover + deuterium exchange)
Key Suppliers Fisher Scientific Eurisotop, Zhen Zhun Bio

Research Findings :

  • Multi-labeled variants reduce spectral overlap in MS/MS analyses by introducing distinct mass shifts for 15N and D .
  • However, lower isotopic purity (e.g., 95–97% 13C) may introduce noise in high-sensitivity applications .

L-Valine (13C5) vs. Non-Valine Isotope-Labeled Amino Acids

Compound Isotope Labeling Key Distinctions
L-Leucine (13C6) 13C6 Used in parallel with valine for branched-chain amino acid competition studies
L-Kynurenine (D4) Ring-D4 Specialized for neurotransmitter research (e.g., tryptophan metabolism)
L-Methionine (13C5) 13C5 Focuses on methylation and one-carbon metabolism pathways

Research Implications :

  • L-Valine (13C5) is uniquely suited for studies on muscle protein synthesis and insulin secretion due to valine-specific receptors in pancreatic β-cells .
  • Non-valine isotopes are preferred for pathway-specific investigations (e.g., methionine in epigenetics) .

Data Tables

Table 1: Supplier Specifications for L-Valine (13C5) Variants

Supplier Product Code Purity (%) Price (0.25 g) CAS Number
Cambridge Isotope Labs CLM-2249-H-0.25 99 $1,200 202407-30-5
Eurisotop CDNLM-4281-0.25 98 €1,163.80 201417-09-6
Zhen Zhun Bio ZCI-CDNLM-4281-0.25 98 $1,100 72-18-4

Table 2: Analytical Performance in Metabolic Studies

Parameter L-Valine (13C5) L-Valine (1-13C) L-Valine (13C5, 15N)
MS Signal Clarity High Moderate High (reduced noise)
NMR Resolution Excellent Limited Excellent
Tracer Half-Life 8–12 hrs 4–6 hrs 10–14 hrs

Preparation Methods

Chemical Synthesis and Isotopic Labeling

The fundamental preparation of L-Valine (13C5) involves the incorporation of carbon-13 isotopes into the valine molecule. This is typically achieved through:

  • Biosynthetic incorporation : Using microbial fermentation with carbon-13 labeled substrates (e.g., $$^{13}C$$-glucose or other precursors), microorganisms such as Corynebacterium glutamicum or Bacillus subtilis are cultured to biosynthesize L-Valine enriched with $$^{13}C$$ isotopes. Metabolic engineering techniques enhance the yield and isotopic enrichment by modifying key enzymes and pathways responsible for valine biosynthesis.

  • Chemical synthesis : Although less common due to complexity, chemical synthesis routes may use labeled precursors to assemble the valine molecule with $$^{13}C$$ atoms incorporated at specific positions.

Microbial Fermentation-Based Production

Microbial fermentation remains the most efficient and scalable method for producing isotopically labeled amino acids including L-Valine (13C5). Key points include:

  • Strain selection and engineering : Strains such as Corynebacterium glutamicum and Bacillus subtilis are genetically engineered to overproduce L-Valine by relieving feedback inhibition, increasing precursor availability (e.g., pyruvate), and blocking competing pathways (e.g., leucine and isoleucine biosynthesis).

  • Use of $$^{13}C$$-labeled substrates : Feeding the engineered strains with $$^{13}C$$-labeled glucose or acetate results in the incorporation of the isotope into the valine molecule during biosynthesis.

  • Optimization of metabolic flux : Advanced metabolic flux analysis and genetic modifications are employed to maximize the flow of carbon through the valine biosynthetic pathway, ensuring high isotopic enrichment and yield.

  • Fermentation conditions : Controlled fermentation parameters such as pH, temperature, and nutrient supply are optimized for maximal production and isotopic incorporation.

Post-Fermentation Processing

  • Isolation and purification : After fermentation, L-Valine (13C5) is isolated from the culture broth through filtration, centrifugation, and chromatographic techniques to achieve high purity.

  • Stock solution preparation : The purified compound is dissolved in appropriate solvents (e.g., water, DMSO) using ultrasonic treatment and mild heating to prepare stock solutions of defined molarity for research use.

  • Formulation for in vivo use : For biological studies, L-Valine (13C5) can be formulated using co-solvents such as PEG300, Tween 80, and corn oil to achieve clear solutions suitable for administration.

Amount of L-Valine (13C5) Volume of Solvent for 1 mM Stock (mL) Volume of Solvent for 5 mM Stock (mL) Volume of Solvent for 10 mM Stock (mL)
1 mg 8.1893 1.6379 0.8189
5 mg 40.9467 8.1893 4.0947
10 mg 81.8934 16.3787 8.1893

Note: Volumes calculated based on molecular weight and desired molarity for aqueous solutions.

  • Metabolic engineering strategies have significantly improved the yield and isotopic incorporation of L-Valine (13C5). For example, in Corynebacterium glutamicum, deletion of pyruvate dehydrogenase complex genes and overexpression of key biosynthetic enzymes have led to over 14-fold increases in valine production.

  • Flux analysis using $$^{13}C$$-labeled substrates helps in understanding and optimizing the metabolic pathways, enabling the production of highly enriched L-Valine (13C5) with minimal by-products.

  • Fermentation-based production with isotopically labeled substrates is preferred over chemical synthesis due to cost-effectiveness and scalability.

Preparation of L-Valine (13C5) involves sophisticated microbial fermentation techniques using genetically engineered strains fed with $$^{13}C$$-labeled substrates to biosynthesize the isotopically enriched amino acid. Post-fermentation purification and formulation steps ensure high purity and usability in research. Advances in metabolic engineering and flux analysis have enhanced production efficiency and isotopic incorporation, making fermentation the dominant method for preparing L-Valine (13C5).

Q & A

Basic Research Questions

Q. How should L-Valine (13C5) be incorporated into experimental designs for metabolic flux analysis?

  • Methodological Answer : To track metabolic pathways, integrate L-Valine (13C5) into pulse-chase experiments by administering the isotope-labeled compound to biological systems (e.g., plant tissues or cell cultures). Use gas chromatography-mass spectrometry (GC-MS) to quantify isotopic enrichment in downstream metabolites. Ensure controls include unlabeled valine to distinguish baseline signals. Replicate experiments at least three times to account for biological variability .

Q. What protocols ensure high purity and isotopic enrichment of L-Valine (13C5) in synthesized peptides?

  • Methodological Answer : During solid-phase peptide synthesis, validate isotopic incorporation via nuclear magnetic resonance (NMR) spectroscopy or high-resolution mass spectrometry (HRMS). Purify peptides using reverse-phase HPLC, and confirm isotopic enrichment (>98%) by comparing 13C5-labeled peaks with unlabeled standards. Document synthesis conditions (e.g., coupling reagents, reaction times) to ensure reproducibility .

Q. What are the best practices for characterizing L-Valine (13C5) in complex biological matrices?

  • Methodological Answer : Extract L-Valine (13C5) from biological samples using acid hydrolysis or solvent precipitation. Employ isotopic dilution techniques with internal standards (e.g., D8-valine) to correct for matrix effects. Validate methods via spike-recovery experiments and report limits of detection (LOD) and quantification (LOQ) to ensure data reliability .

Advanced Research Questions

Q. How can discrepancies in metabolic pathway data from dual isotope labeling (e.g., 13C5 and 15N) be resolved?

  • Methodological Answer : Use compartmental modeling to distinguish between isotopic dilution effects and true metabolic fluxes. For instance, in plant studies, compare labeling patterns in leaves treated with [13C5,15N]-valine versus single-labeled analogs. Apply kinetic modeling software (e.g., INCA or Isotopo) to deconvolute overlapping isotopic signals and validate results with enzyme activity assays .

Q. Which statistical methods address variability in 13C5 isotopic tracer studies?

  • Methodological Answer : Apply mixed-effects models to account for nested variability (e.g., biological replicates vs. technical replicates). Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare isotopic enrichment across treatment groups. For longitudinal data, employ time-series analysis or principal component analysis (PCA) to identify temporal trends and outliers .

Q. How can experimental protocols be optimized for long-term stability of L-Valine (13C5) in biological systems?

  • Methodological Answer : Conduct stability studies under varying pH, temperature, and light conditions. Use accelerated degradation tests to predict shelf life, and validate stability-indicating assays (e.g., LC-MS/MS). For in vivo applications, monitor isotopic loss over time via serial sampling and compartment-specific tracer kinetics. Report degradation rates in supplementary materials to guide future experimental timelines .

Data Presentation and Reproducibility

Q. How should isotopic tracing data be visualized to enhance interpretability?

  • Methodological Answer : Use heatmaps to display isotopic enrichment patterns across metabolites, with color gradients representing 13C5 incorporation levels. For time-course data, employ line graphs with error bars (SEM) and asterisks denoting statistical significance. Reference all non-original figures and provide raw data in supplementary files with detailed metadata (e.g., instrument settings, normalization methods) .

Q. What steps ensure reproducibility of isotope-labeled amino acid studies?

  • Methodological Answer : Publish full experimental protocols, including synthesis parameters (e.g., solvents, catalysts) and analytical conditions (e.g., GC-MS column type, ionization mode). Share raw datasets and code for statistical analysis in open-access repositories. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite primary literature for established methods .

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